Swertiamacroside

Description

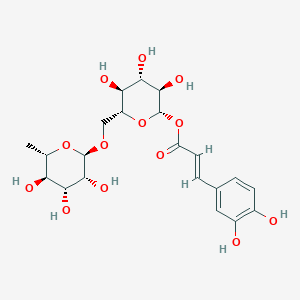

Swertiamacroside (IUPAC name: trans-caffeic acid-1-O-rutinose ester) is a phenylpropanoid glycoside first isolated from Swertia macrosperma C.B. Clark (Gentianaceae family) . Structurally, it consists of a caffeic acid moiety esterified to rutinose, a disaccharide composed of α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranose . Physically, it is described as a yellow amorphous powder .

Properties

CAS No. |

128585-97-7 |

|---|---|

Molecular Formula |

C21H28O13 |

Molecular Weight |

488.4 g/mol |

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C21H28O13/c1-8-14(25)16(27)18(29)20(32-8)31-7-12-15(26)17(28)19(30)21(33-12)34-13(24)5-3-9-2-4-10(22)11(23)6-9/h2-6,8,12,14-23,25-30H,7H2,1H3/b5-3+/t8-,12+,14-,15+,16+,17-,18+,19+,20+,21-/m0/s1 |

InChI Key |

VMCOATNLXZKVSB-JRQIJAMCSA-N |

SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)O)O)O)O)O |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)O)O)O)O)O |

Synonyms |

1-O-caffeoyl-6-O-alpha-rhamnopyranosyl-beta-glycopyranoside 1-O-caffeoyl-O-rutinose ester swertiamacroside |

Origin of Product |

United States |

Comparison with Similar Compounds

Pharmacological Activities :

- Antioxidant activity: Attributed to the phenolic hydroxyl groups in its structure .

Natural Sources :

- Primary source: Swertia macrosperma .

- Detected in trace amounts in ethanolic extracts of buckwheat (Fagopyrum esculentum) hulls .

Comparison with Similar Compounds

Structural Analogues within Swertia Species

Swertiamacroside is part of a broader group of bioactive compounds in Swertia spp. Key analogues include:

Structural Distinctions :

Phenylpropanoid Glycosides from Other Genera

Compounds with analogous caffeic acid ester structures but divergent bioactivities:

Functional Contrasts :

- Acteoside: Shares a caffeoyl-disaccharide backbone but exhibits distinct anti-diabetic effects due to glucose-rhamnose configuration differences .

- This compound vs. Poliumoside : Both are caffeic acid esters, but Poliumoside’s hemostatic activity is linked to its unique glycosylation pattern .

Critical Analysis of Literature Discrepancies

- Source Plant Conflict : erroneously lists Aristolochia as this compound’s source, conflicting with primary isolation studies confirming Swertia macrosperma .

- Molecular Formula Variability : reports C₂₁H₂₈O₁₃, while cites C₂₁H₂₈O₁₄. This discrepancy may stem from analytical method variations (e.g., ionization states in mass spectrometry) .

Research Findings and Implications

- Unique Bioactivity Profile: this compound’s anti-hepatitis effects are unmatched by Swertiamarin or Swertiajaponin, likely due to its caffeoyl-rutinose structure .

- Biosynthetic Pathways: Unlike Swertiamarin (derived from secoiridoid biosynthesis), this compound is synthesized via phenylpropanoid pathways, akin to Acteoside .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.